molecular formula C4H7NO4 B13445466 D-Aspartic-2,3,3-d3 Acid

D-Aspartic-2,3,3-d3 Acid

Cat. No.: B13445466
M. Wt: 136.12 g/mol
InChI Key: CKLJMWTZIZZHCS-MIRRBZTDSA-N
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Description

D-Aspartic-2,3,3-d3 Acid: is a deuterium-labeled form of D-aspartic acid, an amino acid that plays a crucial role in the endocrine and central nervous systems. The compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Aspartic-2,3,3-d3 Acid typically involves the incorporation of deuterium atoms into the aspartic acid molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the aspartic acid are replaced with deuterium .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated water (D2O) and other deuterated chemicals. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: D-Aspartic-2,3,3-d3 Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

D-Aspartic-2,3,3-d3 Acid exerts its effects by binding to N-methyl-D-aspartate receptors (NMDARs) in the brain, which play a crucial role in neuroplasticity and brain activity. It also influences the release of hormones such as prolactin, oxytocin, melatonin, and testosterone. The compound affects neuroendocrine function in the hypothalamus and pituitary gland, leading to the secretion of several hormones .

Comparison with Similar Compounds

Uniqueness: D-Aspartic-2,3,3-d3 Acid is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This makes it a valuable tool in research applications where understanding the detailed pathways and mechanisms of amino acid metabolism is crucial .

Properties

Molecular Formula

C4H7NO4

Molecular Weight

136.12 g/mol

IUPAC Name

(2R)-2-amino-2,3,3-trideuteriobutanedioic acid

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m1/s1/i1D2,2D

InChI Key

CKLJMWTZIZZHCS-MIRRBZTDSA-N

Isomeric SMILES

[2H][C@](C(=O)O)(C([2H])([2H])C(=O)O)N

Canonical SMILES

C(C(C(=O)O)N)C(=O)O

Origin of Product

United States

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